2-Bromo-5-fluoro-3-nitropyridin-4-amine
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Overview
Description
“2-Bromo-5-fluoro-3-nitropyridin-4-amine” is a chemical compound with the molecular formula C5H3BrFN3O2 . It has a molecular weight of 236 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with bromo, fluoro, nitro, and amino functional groups .Scientific Research Applications
Chemical Transformations and Synthesis
Research on 2-Bromo-5-fluoro-3-nitropyridin-4-amine primarily involves its use in various chemical transformations and synthesis processes. For instance, studies have focused on the handling of hydrogen peroxide oxidations on a large scale, where compounds like 5-Bromo-2-nitropyridine were prepared from corresponding amines, highlighting the challenges and solutions in achieving high purity and reproducibility in lab trials. This demonstrates the compound's role in facilitating scalable and safe chemical reactions under controlled conditions (Agosti et al., 2017).
Nucleophilic Substitution Reactions
Another area of application is in nucleophilic substitution reactions where the reactivity of similar compounds, such as 3-Bromo-4-nitropyridine, was explored with amines, leading to the discovery of unexpected products due to nitro-group migration. This research provides insights into the reaction mechanisms and conditions favoring specific substitution outcomes, useful for designing targeted chemical syntheses (Yao et al., 2005).
Chemoselective Functionalization
The chemoselective functionalization of pyridine derivatives, such as 5-bromo-2-chloro-3-fluoropyridine, underlines the strategic use of catalytic conditions to achieve specific amination reactions. Such studies reveal the potential for selective modifications in complex molecules, which is essential for developing pharmaceuticals and advanced materials (Stroup et al., 2007).
Amination Techniques and Mechanisms
Research also delves into the amination techniques and mechanisms of pyridine compounds, indicating the versatility and challenges of introducing amino groups into halogenated pyridines. Understanding these reactions aids in the synthesis of novel compounds with potential applications in drug development and materials science (Culshaw et al., 2012).
Nucleoside Analog Synthesis
Finally, the synthesis of pyridine nucleosides related to therapeutic agents, such as 5-fluorocytosine, showcases the application of this compound and its derivatives in creating biologically active compounds. This research contributes to the development of new medications and the understanding of their mechanisms of action (Nesnow & Heidelberger, 1975).
Future Directions
Mechanism of Action
- The primary targets of 2-Bromo-5-fluoro-3-nitropyridin-4-amine are likely specific proteins or enzymes within cells. Unfortunately, detailed information on the exact targets remains limited .
Target of Action
Its potential therapeutic applications remain intriguing, but rigorous studies are necessary to unlock its full potential . 🧪🔬
Properties
IUPAC Name |
2-bromo-5-fluoro-3-nitropyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWBMPKJVVBGEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743611 |
Source
|
Record name | 2-Bromo-5-fluoro-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-53-3 |
Source
|
Record name | 2-Bromo-5-fluoro-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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